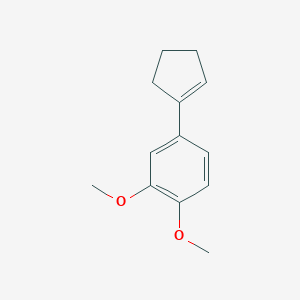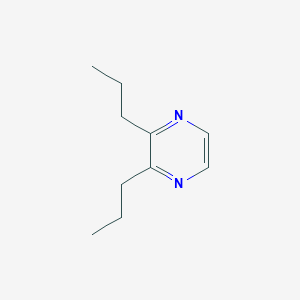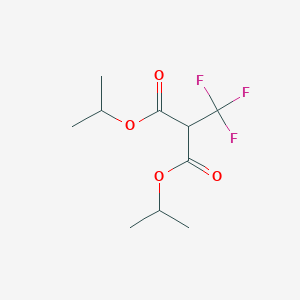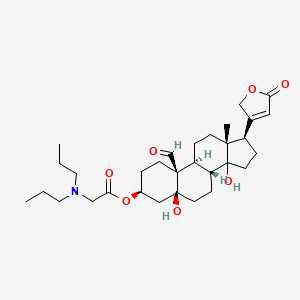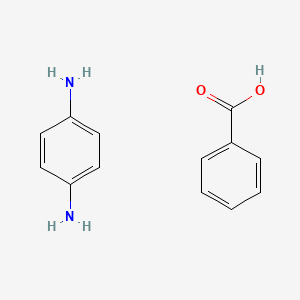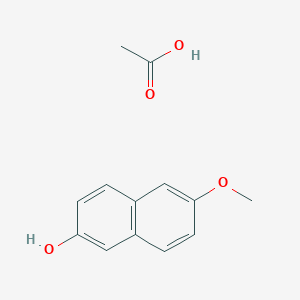
Acetic acid;6-methoxynaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-methoxynaphthalen-2-ol, also known as 6-methoxy-2-naphthylacetic acid, is a compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an acetic acid and a methoxy group attached to the naphthalene ring. It is often used in pharmaceutical research and as a standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-methoxynaphthalen-2-ol typically involves the methoxylation of 2-naphthol followed by the introduction of an acetic acid moiety. One common method involves the reaction of 2-naphthol with dimethyl sulfate in the presence of a base to form 6-methoxy-2-naphthol. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield 6-methoxy-2-naphthylacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-methoxynaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-hydroxy-2-naphthylacetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 6-methoxy-2-naphthylethanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-hydroxy-2-naphthylacetic acid
Reduction: 6-methoxy-2-naphthylethanol
Substitution: Various substituted naphthylacetic acids depending on the nucleophile used.
Scientific Research Applications
Acetic acid;6-methoxynaphthalen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;6-methoxynaphthalen-2-ol involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). It acts as a competitive and non-selective inhibitor of these enzymes, preventing the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation and pain . This inhibition reduces the production of pro-inflammatory compounds, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Naproxen: A widely used NSAID with similar anti-inflammatory properties.
Ibuprofen: Another common NSAID with a similar mechanism of action.
Ketoprofen: An NSAID with comparable anti-inflammatory and analgesic effects.
Uniqueness
Acetic acid;6-methoxynaphthalen-2-ol is unique due to its specific structural features, such as the methoxy group at the 6-position of the naphthalene ring. This structural modification can influence its pharmacokinetic properties and biological activity, making it distinct from other NSAIDs .
Properties
CAS No. |
63256-70-2 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
acetic acid;6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H10O2.C2H4O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
InChI Key |
ZGBUGBUYUVSYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
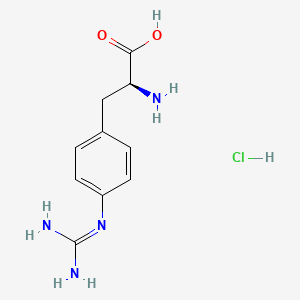
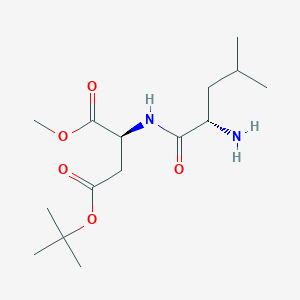
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
